2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in these reactions include fluorinating agents and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling fluorine-containing reagents. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The dispiro structure provides a rigid framework that can interact with specific sites on proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : Similar structure but lacks the amino group.
- Methyl 2-amino-8,8-difluorodispiro[3.1.3.1]decane-2-carboxylate : A methyl ester derivative with similar properties .
Uniqueness
2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to the presence of both amino and fluorine groups, which enhance its reactivity and binding properties. The dispiro structure also provides a distinct three-dimensional shape that can interact with biological targets in ways that other compounds cannot .
Properties
Molecular Formula |
C11H15F2NO2 |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
2-amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO2/c12-11(13)5-9(6-11)1-8(2-9)3-10(14,4-8)7(15)16/h1-6,14H2,(H,15,16) |
InChI Key |
VNTKRCFZZPHEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.